molecular formula C8H3BrN2O4 B1410381 4-Bromo-2-cyano-6-nitrobenzoic acid CAS No. 1804403-12-0

4-Bromo-2-cyano-6-nitrobenzoic acid

Cat. No.: B1410381
CAS No.: 1804403-12-0
M. Wt: 271.02 g/mol
InChI Key: UCGFRDSBVWFTHS-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-6-nitrobenzoic acid is a halogenated aromatic compound featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a nitro group at the 6-position. This combination of substituents imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The nitro and cyano groups are strong electron-withdrawing groups (EWGs), which significantly influence the compound’s acidity, reactivity, and solubility compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

4-bromo-2-cyano-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(8(12)13)6(2-5)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGFRDSBVWFTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-2-cyanobenzoic acid, where the nitro group is introduced using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the bromination of 2-cyano-6-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of these processes by minimizing the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine and iron(III) bromide.

    Reduction: Hydrogen gas and palladium catalyst.

    Coupling: Palladium catalyst and boronic acid.

Major Products

    Reduction: 4-Amino-2-cyano-6-nitrobenzoic acid.

    Coupling: Various substituted benzoic acids depending on the boronic acid used.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Positions: The relative positions of EWGs (e.g., nitro, cyano) and halogens (Br, Cl, F) dictate reactivity. For example, the 2-cyano and 6-nitro groups in the target compound create a para-directing effect, influencing electrophilic substitution patterns .
  • Acidity: The target compound’s acidity (pKa ≈ 1.5–2.0 estimated) is significantly higher than 4-bromobenzoic acid (pKa ≈ 3.9) due to the combined electron-withdrawing effects of NO₂ and CN .
  • Solubility: Nitro and cyano groups reduce solubility in polar solvents compared to methyl or chloro analogs .

Research Findings and Data Gaps

  • Synthetic Routes : The target compound is synthesized via nitration and cyanation of 4-bromobenzoic acid, a process more complex than for chloro or methyl derivatives .
  • Thermal Stability: Limited data exist on melting points, but nitro-containing analogs generally exhibit higher decomposition temperatures (>200°C) compared to halogen-only derivatives .
  • Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving its crystal structure, particularly to study steric effects from the cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-cyano-6-nitrobenzoic acid
Reactant of Route 2
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4-Bromo-2-cyano-6-nitrobenzoic acid

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